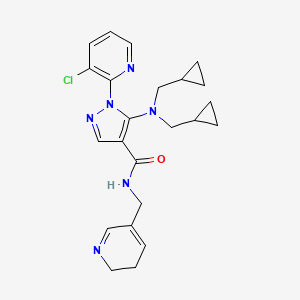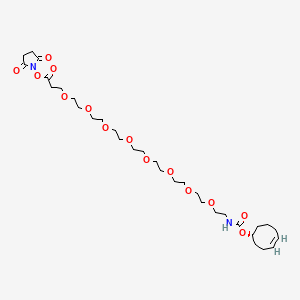
(R,E)-TCO-PEG8-NHS ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,E)-trans-Cyclooctene-PEG8-N-hydroxysuccinimide ester is a compound that combines a trans-cyclooctene (TCO) moiety with a polyethylene glycol (PEG) linker and an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation and click chemistry due to its high reactivity and specificity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-trans-Cyclooctene-PEG8-N-hydroxysuccinimide ester typically involves the following steps:
Synthesis of trans-Cyclooctene (TCO):
Attachment of Polyethylene Glycol (PEG) Linker: The PEG linker is attached to the TCO moiety through a nucleophilic substitution reaction.
Formation of N-hydroxysuccinimide (NHS) Ester: The NHS ester is formed by reacting the PEGylated TCO with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of (R,E)-trans-Cyclooctene-PEG8-N-hydroxysuccinimide ester involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The TCO moiety can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the TCO moiety to its corresponding alkane.
Substitution: The NHS ester group is highly reactive and can undergo nucleophilic substitution reactions with amines, forming stable amide bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Amines are the primary nucleophiles used in substitution reactions with the NHS ester group.
Major Products Formed
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Alkanes.
Substitution: Amide bonds formed with various amines.
科学研究应用
Chemistry
(R,E)-trans-Cyclooctene-PEG8-N-hydroxysuccinimide ester is used in click chemistry for the rapid and specific conjugation of biomolecules. It is particularly useful in the synthesis of complex molecular architectures.
Biology
In biological research, this compound is used for labeling and tracking biomolecules. The PEG linker provides water solubility and reduces non-specific binding, making it ideal for use in biological systems.
Medicine
In medical research, (R,E)-trans-Cyclooctene-PEG8-N-hydroxysuccinimide ester is used for the targeted delivery of drugs and imaging agents. The high specificity of the NHS ester group allows for the precise conjugation of therapeutic molecules.
Industry
In the industrial sector, this compound is used in the development of advanced materials and nanotechnology. Its ability to form stable conjugates makes it valuable in the production of functionalized surfaces and nanoparticles.
作用机制
The mechanism of action of (R,E)-trans-Cyclooctene-PEG8-N-hydroxysuccinimide ester involves the formation of stable amide bonds through nucleophilic substitution reactions. The NHS ester group reacts with primary amines, leading to the formation of a covalent bond. This reaction is highly specific and occurs under mild conditions, making it suitable for use in various applications.
相似化合物的比较
Similar Compounds
- trans-Cyclooctene-PEG4-NHS ester
- trans-Cyclooctene-PEG12-NHS ester
- Maleimide-PEG8-NHS ester
Uniqueness
(R,E)-trans-Cyclooctene-PEG8-N-hydroxysuccinimide ester is unique due to its combination of a TCO moiety, a PEG8 linker, and an NHS ester group. This combination provides high reactivity, water solubility, and specificity, making it highly versatile for various applications.
属性
分子式 |
C32H54N2O14 |
|---|---|
分子量 |
690.8 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H54N2O14/c35-29-8-9-30(36)34(29)48-31(37)10-12-39-14-16-41-18-20-43-22-24-45-26-27-46-25-23-44-21-19-42-17-15-40-13-11-33-32(38)47-28-6-4-2-1-3-5-7-28/h1-2,28H,3-27H2,(H,33,38)/b2-1+/t28-/m0/s1 |
InChI 键 |
QTIJRGCLYYSKEU-ZRYYHZBOSA-N |
手性 SMILES |
C1C/C=C/CC[C@@H](C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
规范 SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


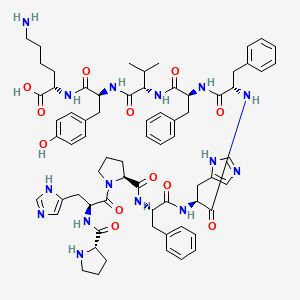
![(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-22,25-dichloro-17-(1H-indol-3-ylmethyl)-16-methyl-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaene-12,15,18-trione](/img/structure/B12382186.png)

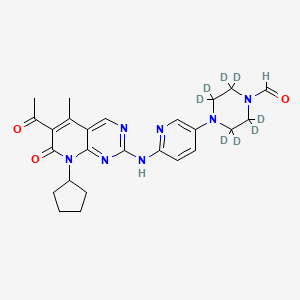
![2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12382207.png)
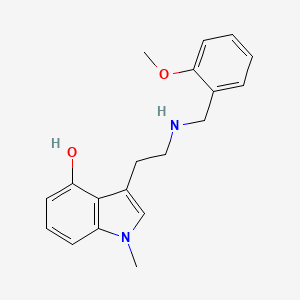
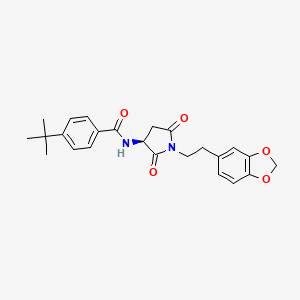
![[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide](/img/structure/B12382226.png)


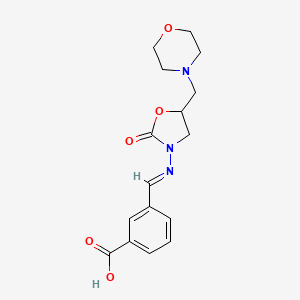
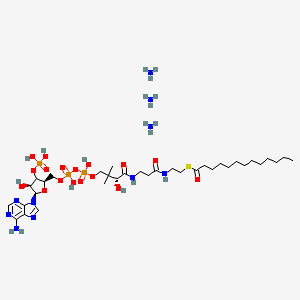
![[6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12382250.png)
